4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole
Description
This compound belongs to the class of boron-containing heterocycles, featuring a benzo[c]isothiazole core with a chlorine substituent at position 4 and a pinacol boronate ester at position 3. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry . Its structure combines electron-withdrawing (Cl) and electron-donating (boronate) moieties, influencing reactivity and stability.
Properties
Molecular Formula |
C13H15BClNO2S |
|---|---|
Molecular Weight |
295.6 g/mol |
IUPAC Name |
4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole |
InChI |
InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-8(11(9)15)7-19-16-10/h5-7H,1-4H3 |
InChI Key |
GSXVSYAXSDMMBB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CSN=C3C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole generally involves:
- Starting from a halogenated benzo[c]isothiazole derivative, typically 5-bromo-4-chlorobenzo[c]isothiazole or related halogenated precursors.
- Introduction of the boronate ester group via palladium-catalyzed borylation using bis(pinacolato)diboron.
- Alternative lithiation followed by quenching with boron reagents such as triisopropyl borate or pinacolborane.
- Purification by column chromatography to isolate the desired boronate ester.
Palladium-Catalyzed Borylation Method
One of the most common and efficient methods reported involves palladium-catalyzed borylation of a halogenated benzo[c]isothiazole precursor.
- Starting material: 5-bromo-4-chlorobenzo[c]isothiazole (or related halogenated benzo[c]isothiazole).
- Boron source: Bis(pinacolato)diboron (B2pin2).
- Catalyst: Palladium complex, e.g., Pd(dppf)Cl2·CH2Cl2.
- Base: Potassium acetate (KOAc).
- Solvent: 1,2-Dimethoxyethane (DME).
- Temperature: 80 °C.
- Time: Overnight (approximately 12–16 hours).
Procedure summary:
- The halogenated benzo[c]isothiazole, bis(pinacolato)diboron, potassium acetate, and palladium catalyst are combined in DME.
- The mixture is stirred at 80 °C overnight.
- After completion, the reaction mixture is concentrated.
- The crude product is purified by column chromatography using cyclohexane/acetone gradient to afford the pinacol boronate ester derivative.
- Yields reported are generally moderate to high (typically 70–90%).
- Purity is confirmed by NMR and LC-MS.
- Example: 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide was obtained in 85–89% yield under similar conditions, indicating the robustness of the method for related structures.
Lithiation-Borylation Sequence
An alternative approach employs directed lithiation of a halogenated benzo[c]isothiazole followed by quenching with boron electrophiles.
- Starting material: 5-bromo-4-chlorobenzo[c]isothiazole or 5-bromo-2-chloropyrimidine analogs.
- Lithiation reagent: n-Butyllithium (n-BuLi) in hexane.
- Temperature: -78 °C to -20 °C.
- Boron electrophile: Triisopropyl borate or pinacolborane.
- Solvent: Tetrahydrofuran (THF) or toluene/THF mixture.
- Workup: Quenching with aqueous HCl or ammonium chloride solution.
Detailed Research Outcomes and Characterization
NMR Spectroscopy:
Proton NMR typically shows aromatic protons in the 7.0–8.0 ppm range, methyl protons of the pinacol boronate at ~1.3 ppm (singlet, 12H). The boronate ester formation is confirmed by characteristic chemical shifts and coupling patterns.Mass Spectrometry (LC-MS):
Molecular ion peaks consistent with the boronate ester molecular weight are observed. Retention times vary depending on chromatographic conditions but are reproducible for the compound.Purification:
Biotage flash chromatography using cyclohexane/acetone gradients is effective for isolating the target compound with high purity.Reaction Scope: The Pd-catalyzed borylation method is versatile and applicable to various benzo[c]isothiazole derivatives, including sulfone and methylated analogs, indicating broad utility in synthetic chemistry.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzo[c]isothiazole derivatives.
Scientific Research Applications
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic processes. The chloro-substituted benzo[c]isothiazole ring can interact with biological targets, potentially modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2)
- Structure : Benzo[d]isoxazole core with boronate at position 4.
- Key Differences: Replaces sulfur in isothiazole with oxygen (isoxazole), altering electronic properties.
- Applications : Used in organic electronics due to its planar structure and conjugation capabilities .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (CAS 1045809-78-6)
- Structure : Simple isothiazole ring with boronate at position 5.
- Key Differences : Lacks the fused benzene ring of benzo[c]isothiazole, reducing steric hindrance and π-conjugation. This simplifies synthesis but limits applications in materials requiring extended conjugation .
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid
- Structure : Diboronate-substituted benzo[c]thiadiazole.
- Key Differences: Contains two boronate groups and a thiadiazole core, enhancing cross-coupling efficiency. The dual reactivity makes it suitable for polymer synthesis, unlike the monofunctional target compound .
Halogen-Substituted Analogs
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS 2818961-77-0)
- Structure : Indazole core with Cl and boronate substituents.
- This contrasts with benzo[c]isothiazole’s S/N configuration, which may prioritize electronic over hydrogen-bonding interactions .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structure : Chlorophenyl-substituted thiazole with fluorophenyl groups.
Boronate Ester Variations
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS 852227-94-2)
- Structure : Pyrazole-linked boronate.
- Key Differences : The boronate is attached to a phenyl spacer rather than directly to the heterocycle, increasing flexibility. This design is optimal for metal-organic frameworks (MOFs) but may reduce electronic communication between the boronate and heterocycle .
Physical and Chemical Properties
| Property | Target Compound | Benzo[d]isoxazole Analog | Isothiazole Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~279.5* | 245.08 | 227.1 |
| Boronate Position | 5 | 5 | 5 |
| Halogen Substituent | 4-Cl | None | None |
| Stability to Hydrolysis | Moderate† | Low (oxygen sensitivity) | High (sulfur stability) |
| Applications | Drug synthesis | Electronics | Cross-coupling |
*Estimated based on structure. †Chlorine may stabilize boronate via inductive effects.
Q & A
Q. Table 1: Representative Characterization Data
How to optimize Suzuki-Miyaura cross-coupling conditions for derivatives?
Advanced Research Question
Optimization factors include:
- Catalyst selection : Pd(PPh₃)₄ for electron-rich aryl halides; PdCl₂(dppf) for sterically hindered substrates .
- Ligand effects : Bidentate ligands (e.g., dppf) enhance stability and reduce palladium black formation.
- Solvent/base system : Use DMF or THF with K₂CO₃ for deprotonation; avoid protic solvents to prevent boronate cleavage.
- Temperature control : 80–100°C for chloro derivatives; lower temps (60–80°C) for bromo analogs to minimize side reactions .
Q. Table 2: Yield Comparison for Halogenated Precursors
| Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chloroaryl | PdCl₂(dppf) | DMSO | 100 | 24 | 32 |
| Bromoaryl | Pd(PPh₃)₄ | THF | 80 | 12 | 65 |
What strategies are employed in designing derivatives for pharmacological studies?
Advanced Research Question
- Structure-activity relationship (SAR) : Modify the benzo[c]isothiazole core with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to biological targets .
- Boronated prodrugs : Leverage the boronate ester for targeted delivery via hydrolysis in acidic environments (e.g., tumor microregions).
- Hybrid structures : Couple with triazole or thiazole moieties () to improve solubility or antimicrobial activity .
Pharmacological Example : highlights benzothiazole derivatives with HIV-1 protease inhibition (IC₅₀ = 0.8 µM) and antitumor activity .
How to analyze crystal packing and intermolecular interactions?
Advanced Research Question
- X-ray diffraction : Determine unit cell parameters and hydrogen-bonding networks (e.g., C10–H10A···N3 in .58 Å) .
- Hirshfeld surface analysis : Quantify π-π stacking (Cg···Cg distances < 4.0 Å indicate strong interactions) and C–H···X contacts.
- Mercury software : Visualize packing diagrams and calculate void volumes for crystallographic refinement .
Q. Table 3: Crystallographic Parameters ()
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Dihedral angle (C–S–N) | 5.59° |
| π-π stacking distance | 3.56–3.75 Å |
| R factor | 0.025 |
What are the common challenges in purifying this compound?
Basic Research Question
- Low solubility : Use mixed solvents (e.g., CHCl₃/hexane) for recrystallization.
- Column chromatography : Optimize eluent polarity (e.g., 40% ethyl acetate/hexane) to separate boronate esters from unreacted halides .
- Hydrolysis sensitivity : Store under inert atmosphere and avoid aqueous workups unless necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
